![molecular formula C24H21FN4O3S B2801083 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048641-77-5](/img/structure/B2801083.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyl ring, a pyrrolidine ring, a sulfonyl group, and a carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole ring, followed by the introduction of the phenyl ring, the sulfonyl group, and the pyrrolidine ring. The final step would likely be the formation of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole ring and the phenyl ring would likely contribute to the compound’s aromaticity, while the sulfonyl group and the carboxamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzimidazole ring could potentially undergo electrophilic substitution reactions, while the sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would likely be influenced by the presence of the sulfonyl and carboxamide groups, while its melting and boiling points would likely be influenced by the size and complexity of its molecular structure .Applications De Recherche Scientifique
Radiosynthesis and Potential as PET Tracers
The compound N-methyl-(11)C-N-([1,1'-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide and its analog were explored as potential PET tracers for orexin2 receptors. Despite the successful synthesis and high radiochemical purity, PET scans in a rhesus monkey did not show significant tracer retention or brain uptake, indicating these compounds are not suitable for imaging orexin2 receptors (Liu et al., 2012).
Antimicrobial and Anticonvulsant Activities
A study synthesized various substituted compounds, including those with structural similarities to the chemical of interest, to screen for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research highlights the chemical's relevance in developing new bioactive molecules for pharmacological screening (Patel et al., 2009).
PARP Inhibitor Development
In the search for potent poly(ADP-ribose) polymerase (PARP) inhibitors, a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds were developed. One compound demonstrated exceptional potency against the PARP-1 enzyme, suggesting its potential in cancer therapy, particularly in combination with other treatments (Penning et al., 2010).
Synthesis and Antimicrobial Activities
A novel synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was reported, with a focus on its characterization and the exploration of its antimicrobial activities against various bacterial strains. The study contributes to the ongoing research into new antimicrobial agents (Ovonramwen et al., 2021).
Metal Complexes Characterization
Research on the interaction of certain compounds with metals led to the characterization of metal complexes. This study expands the understanding of the compound's versatility in forming complexes with potential applications in materials science and catalysis (Sousa et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJILFUCNQXNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
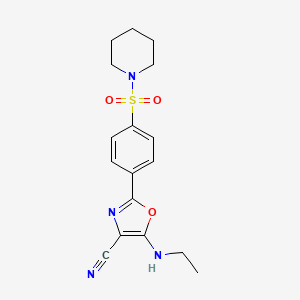
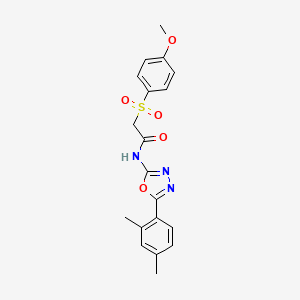
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)
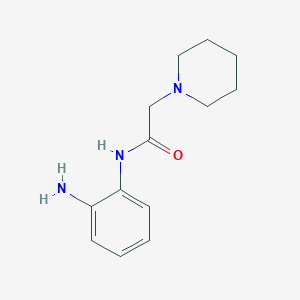
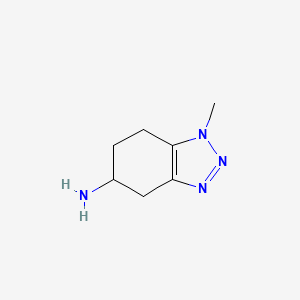
![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)

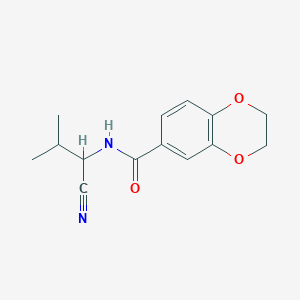

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)